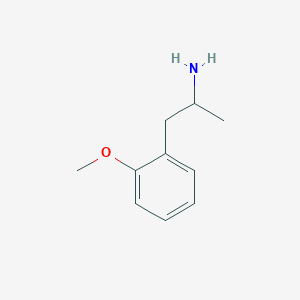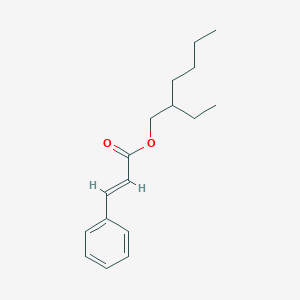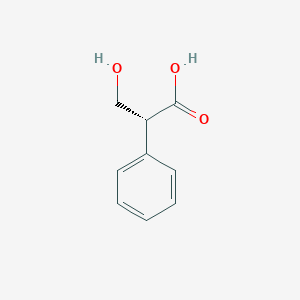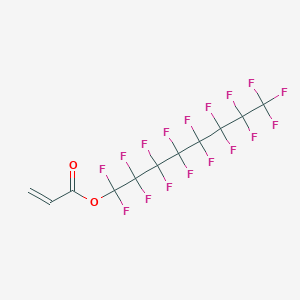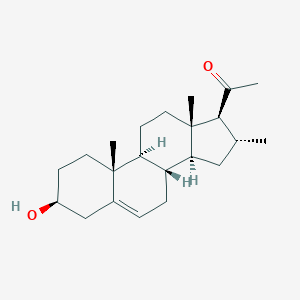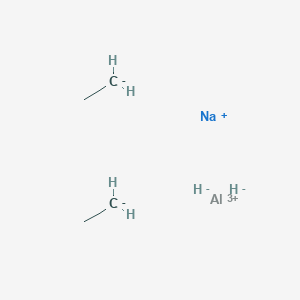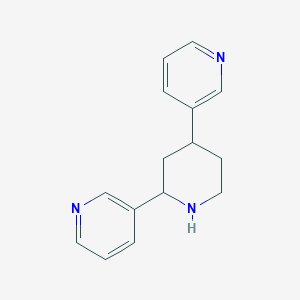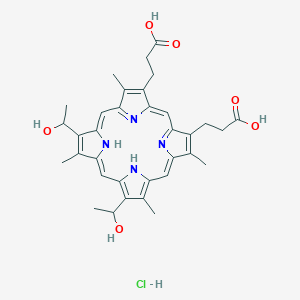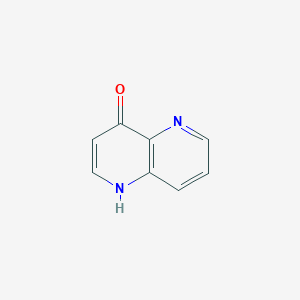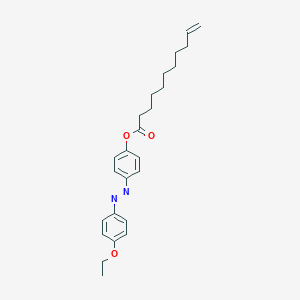
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, also known as EUPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a yellowish powder that is soluble in organic solvents and is commonly synthesized through the diazotization of 4-ethoxyaniline followed by esterification with 10-undecenoic acid.
作用機序
The mechanism of action of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials in organic electronics is based on the ability of the azo group to undergo reversible reduction and oxidation reactions, which results in changes in the electronic properties of the material. This property makes 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials suitable for use in electronic devices that require high stability and low power consumption.
Biochemical and Physiological Effects:
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have potential biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is its versatility, which makes it suitable for use in a wide range of scientific research applications. However, 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also known to be sensitive to light and air, which may limit its use in certain experiments. The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also relatively complex and requires several steps, which may limit its availability and increase the cost of production.
将来の方向性
There are several future directions for research on 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester. One potential direction is the development of new 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials with improved electronic properties for use in organic electronics. Another direction is the investigation of the potential biochemical and physiological effects of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, which may lead to the development of new antimicrobial and anti-inflammatory agents. Finally, the development of new synthesis methods for 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester may lead to the production of more cost-effective and readily available materials for use in scientific research.
合成法
The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves several steps starting with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with 4-aminobenzoic acid to form the azo compound. Finally, esterification of the azo compound with 10-undecenoic acid is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The purity and yield of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be improved by recrystallization and column chromatography.
科学的研究の応用
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of functional materials with unique electronic properties. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials have been used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
特性
CAS番号 |
16494-27-2 |
|---|---|
製品名 |
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester |
分子式 |
C25H32N2O3 |
分子量 |
408.5 g/mol |
IUPAC名 |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] undec-10-enoate |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-6-7-8-9-10-11-12-25(28)30-24-19-15-22(16-20-24)27-26-21-13-17-23(18-14-21)29-4-2/h3,13-20H,1,4-12H2,2H3 |
InChIキー |
RRJWBVYCQCURLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
その他のCAS番号 |
16494-27-2 |
同義語 |
10-Undecenoic acid 4-[(4-ethoxyphenyl)azo]phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



